

In-Depth Technical Guide: Physical Characteristics of N-Dansyl 1,3-diaminopropane-d6

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Compound of Interest

Compound Name: *N-Dansyl 1,3-diaminopropane-d6*

Cat. No.: *B15558392*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **N-Dansyl 1,3-diaminopropane-d6**. This deuterated fluorescent labeling reagent is a valuable tool in various research and development applications, particularly as a tracer and internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).^[1] The incorporation of stable heavy isotopes has gained significant attention for its potential to influence the pharmacokinetic and metabolic profiles of drug candidates.^[1]

Core Physical and Chemical Properties

N-Dansyl 1,3-diaminopropane-d6 is the deuterium-labeled form of N-Dansyl 1,3-diaminopropane.^[1] While specific experimental data for the deuterated compound is limited in publicly available literature, the fundamental properties can be inferred from its chemical structure and data on related compounds.

Data Summary Table

Property	Value	Source/Comment
Chemical Formula	C ₁₅ H ₁₅ D ₆ N ₃ O ₂ S	[1]
Molecular Weight	313.45 g/mol	[1]
Appearance	Expected to be a solid	Inferred from similar dansylated compounds.
Solubility	Expected to be soluble in organic solvents like DMSO, DMF, and acetonitrile.	General solubility for dansyl compounds.
Melting Point	Data not available	The melting point of the non-dansylated, non-deuterated precursor, 1,3-diaminopropane, is -12°C. This is not representative of the final, much larger molecule.
Boiling Point	Data not available	The boiling point of the non-dansylated, non-deuterated precursor, 1,3-diaminopropane, is 140°C. This is not representative of the final molecule.
Storage Conditions	Store locked up.[2] Recommended to be stored under conditions specified in the Certificate of Analysis.[1]	General recommendation for chemical reagents.

Spectroscopic Characteristics

The fluorescent properties of the dansyl group are central to the utility of **N-Dansyl 1,3-diaminopropane-d6**. The fluorescence emission of dansyl amides is highly sensitive to the polarity of their local environment.

Spectroscopic Property	Expected Characteristics
Fluorescence Excitation	Approximately 335-340 nm
Fluorescence Emission	Approximately 518-535 nm
Nuclear Magnetic Resonance (NMR)	The ^1H NMR spectrum is expected to show characteristic peaks for the aromatic protons of the naphthalene ring and the methylene protons of the diaminopropane backbone. The deuterium labeling will result in the absence of signals from the deuterated positions.
Mass Spectrometry (MS)	The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight of 313.45. Fragmentation patterns will be characteristic of the dansyl and diaminopropane moieties.

Experimental Protocols

The following are representative experimental protocols for the synthesis and characterization of **N-Dansyl 1,3-diaminopropane-d6**, based on general procedures for the dansylation of amines.

Synthesis of **N-Dansyl 1,3-diaminopropane-d6**

This protocol describes a general method for the mono-dansylation of a diamine.

- Materials:
 - 1,3-diaminopropane-d6
 - Dansyl chloride
 - Anhydrous acetone
 - Sodium bicarbonate buffer (0.1 M, pH 9.5)

- Hydrochloric acid (1 M)
- Ethyl acetate
- Anhydrous sodium sulfate
- Procedure:
 - Dissolve 1,3-diaminopropane-d6 in a 1:1 mixture of anhydrous acetone and 0.1 M sodium bicarbonate buffer (pH 9.5).
 - Cool the solution in an ice bath.
 - Slowly add a solution of dansyl chloride in anhydrous acetone dropwise with constant stirring. The molar ratio of diamine to dansyl chloride should be controlled to favor mono-substitution.
 - Allow the reaction to proceed at room temperature for several hours or overnight in the dark.
 - Acidify the reaction mixture with 1 M hydrochloric acid to a pH of approximately 2-3.
 - Extract the product with ethyl acetate.
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.

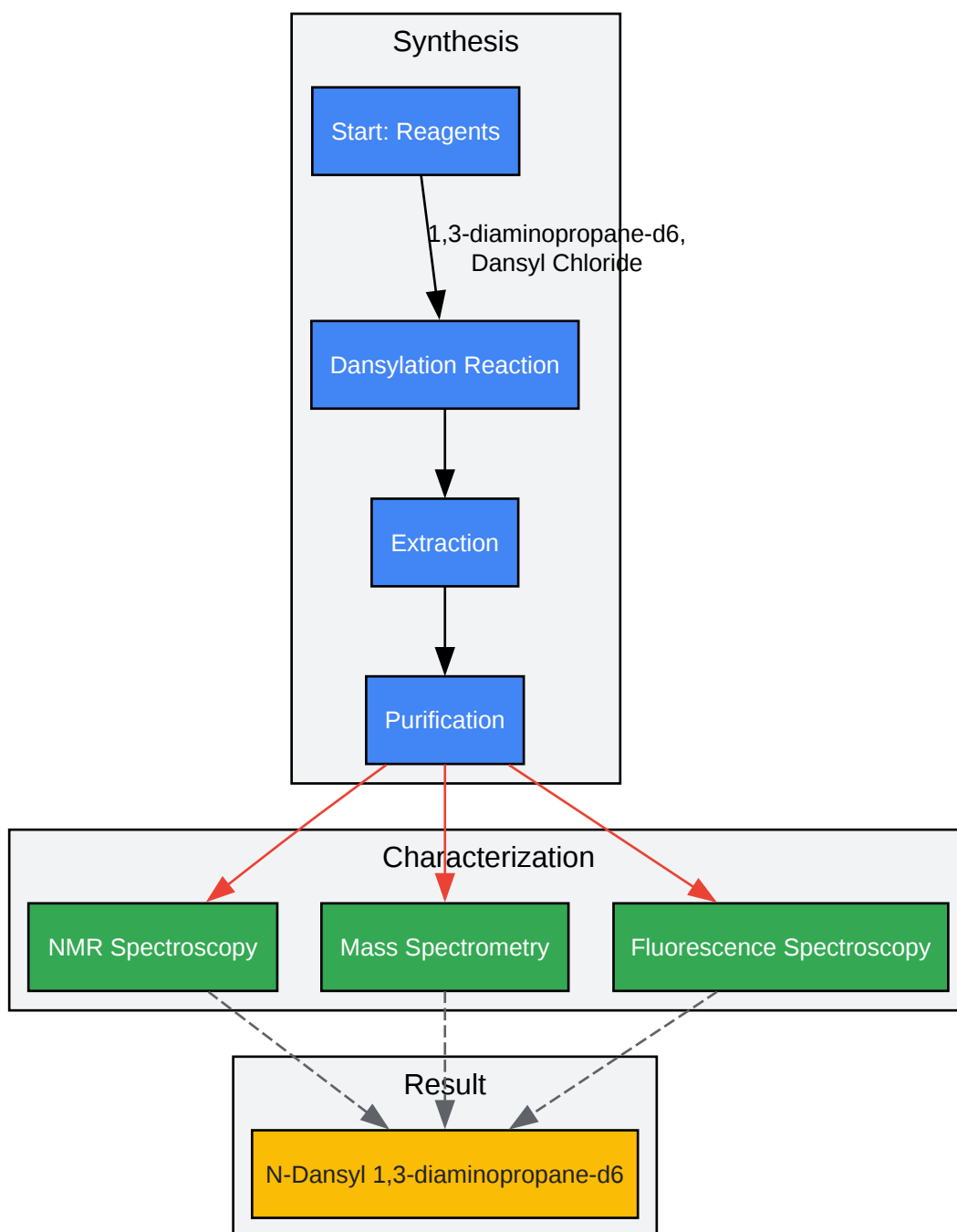
Fluorescence Spectroscopy

- Instrumentation: A standard fluorescence spectrophotometer.
- Procedure:
 - Prepare a dilute solution of **N-Dansyl 1,3-diaminopropane-d6** in a solvent of interest (e.g., ethanol, acetonitrile, or water).

- Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (e.g., 520 nm).
- Record the emission spectrum by exciting the sample at its absorption maximum (e.g., 340 nm) and scanning the emission wavelengths.

Visualizations

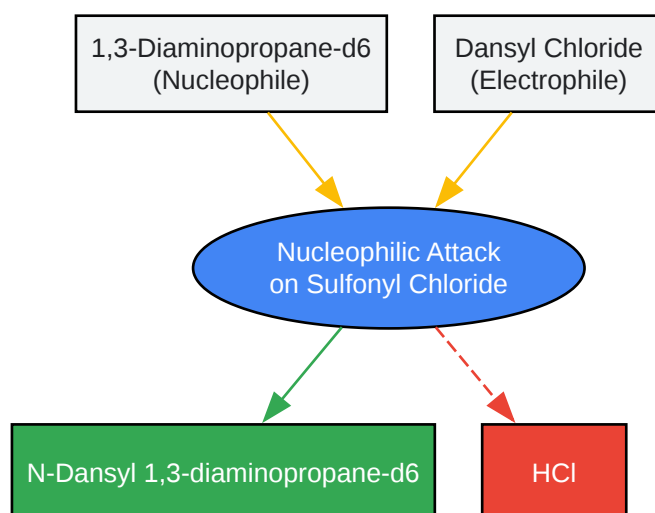
Logical Workflow for Synthesis and Characterization



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Caption: Workflow for the synthesis and characterization of **N-Dansyl 1,3-diaminopropane-d6**.

Dansylation Reaction Signaling Pathway



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Caption: Simplified reaction mechanism of dansylation.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
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